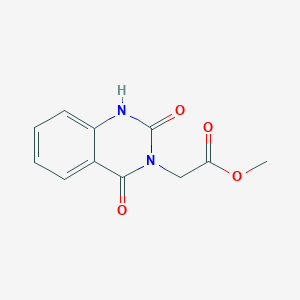![molecular formula C20H17N3OS B2998632 2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941986-51-2](/img/structure/B2998632.png)
2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and their chemical bonds. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.科学的研究の応用
Synthesis of Heterocyclic Systems
Research demonstrates the utility of certain reagents in the synthesis of heterocyclic systems, leading to a variety of heterocyclic compounds with potential pharmacological applications. For instance, the use of Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing heterocycles, including pyridazinones, highlights the synthetic versatility in accessing compounds that might share structural or functional similarities with 2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).
Antimicrobial Activity
Compounds structurally related to pyridazinones, such as thienopyrimidine derivatives, have been evaluated for their antimicrobial properties, suggesting potential research applications of 2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one in exploring new antimicrobial agents (Bhuiyan, M. H., Rahman, M., Hossain, K., Rahim, A., Hossain, M. I., & Naser, M. A., 2006).
Antioxidant Properties
The synthesis and evaluation of new pyrimidine derivatives have shown significant antioxidant properties, indicating the potential of structurally related compounds for oxidative stress-related research and therapeutic applications (Akbas, E., Ergan, E., Şahin, E., Ekin, S., Çakır, M., & Karakuş, Y., 2018).
Anticancer Activity
The development of novel heterocyclic compounds, such as triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazines, and their evaluation against cancer cell lines highlight the ongoing research into new anticancer agents. This suggests the importance of exploring compounds like 2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one for potential anticancer activity (Bakavoli, M., Rahimizadeh, M., Shiri, A., Akbarzadeh, M., Mousavi, S., Atapour-Mashhad, H., & Tayarani‐Najaran, Z., 2010).
Safety And Hazards
This involves understanding the toxicity, flammability, environmental impact, and other hazards associated with the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information.
将来の方向性
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, modifications to improve its properties, or further investigations into its mechanism of action.
I hope this general approach helps! If you have a specific compound or topic you’d like information on, feel free to ask!
特性
IUPAC Name |
2-methyl-7-phenyl-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-21-18-19(25-14)17(16-10-6-3-7-11-16)22-23(20(18)24)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKNHNHFUEAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{6-Chloro-4-[(3-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2998549.png)
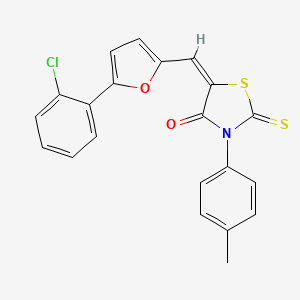
![2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2998556.png)
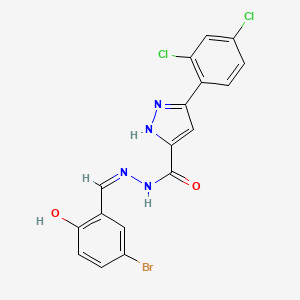
![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2998563.png)
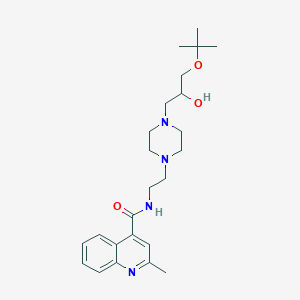
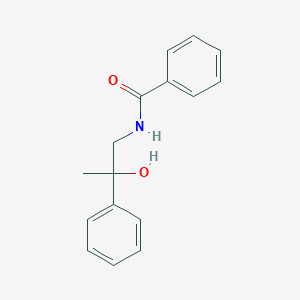
![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)
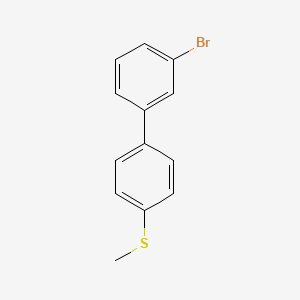
![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2998570.png)
![2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2998571.png)
